

synthesis and characterization of triethanolamine borate

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Compound of Interest

Compound Name: Triethanolamine borate

Cat. No.: B098079

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An In-depth Technical Guide to the Synthesis and Characterization of **Triethanolamine Borate**

Introduction

Triethanolamine borate, also known as boratrane, is an organoboron compound with the chemical formula $C_6H_{12}BNO_3$.^[1] It is formed through the esterification of triethanolamine and boric acid.^[2] The molecule is notable for its unique cage-like "tritych" structure, which features a transannular dative bond between the nitrogen and boron atoms ($N \rightarrow B$).^[3] This N-B coordination contributes significantly to the molecule's high stability, particularly its resistance to hydrolysis, a common issue with simpler boric acid esters.^{[2][3]}

This stability, along with its water-solubility and eco-friendly nature, makes **triethanolamine borate** a compound of significant interest.^{[1][4]} It serves as a versatile intermediate and additive in various fields.^{[1][5]} In industrial applications, it is used as a corrosion inhibitor, a flame retardant, a lubricating additive, and a curing agent for epoxy resins.^{[4][6]} For researchers and drug development professionals, boron-containing compounds are increasingly recognized for their potential in medicinal chemistry, acting as enzyme inhibitors and novel therapeutic agents.^{[7][8]} **Triethanolamine borate** itself is used as an intermediate in the synthesis of other compounds, such as Silatrane, which has been investigated for its biological activities.^[5]

This guide provides a comprehensive overview of the synthesis and characterization of **triethanolamine borate**, presenting detailed experimental protocols, tabulated quantitative data, and visual workflows to support research and development activities.

Synthesis of Triethanolamine Borate

The primary method for synthesizing **triethanolamine borate** is the esterification reaction between boric acid and triethanolamine. The reaction involves the removal of three molecules of water to form the final cyclic ester structure. Several protocols have been developed to optimize this process, primarily differing in the method of water removal and the use of solvents.

Experimental Protocols

Method 1: Azeotropic Distillation with a Water-Carrying Agent

This is a common and efficient method that uses an organic solvent to remove water as it is formed, driving the reaction to completion. Toluene is frequently reported as an effective water-carrying agent.^[2]

- Reactants and Equipment:
 - Boric acid
 - Triethanolamine
 - Toluene (or another suitable azeotropic agent like xylene or n-butanol)^{[2][9]}
 - 250 ml three-necked, round-bottomed flask^[3]
 - Stirrer
 - Reflux condenser with a Dean-Stark trap or similar apparatus for water removal^[2]
 - Heating mantle
- Procedure:
 - Add boric acid to a stirred solution of triethanolamine in toluene within the three-necked flask.^[3] The optimal molar ratio of boric acid to triethanolamine is 1:1.^[2]

- Gradually heat the mixture to reflux. The water formed during the esterification will be collected in the trap.[\[2\]](#)[\[3\]](#)
- Continue the reaction under reflux until the calculated amount of water has been collected, indicating the completion of the esterification. The optimal reaction time is approximately 2 hours.[\[2\]](#)
- After the reaction is complete, evaporate the solvent under reduced pressure.[\[3\]](#)[\[5\]](#)
- Purify the resulting crude product by recrystallization from a suitable solvent, such as acetonitrile.[\[2\]](#)[\[3\]](#)
- Isolate the white, crystalline solid product by filtration and dry it under a vacuum.[\[3\]](#)

Method 2: Solvent-Free Synthesis

This method avoids organic solvents by directly heating the reactants and removing water via distillation.

- Reactants and Equipment:
 - Boric acid (50 mmol)
 - Triethanolamine (50 mmol)
 - Water (3 mL, to aid initial solubility)
 - 25 mL flask[\[10\]](#)
 - Short path distillation apparatus[\[10\]](#)
 - Heating source
- Procedure:
 - Combine boric acid and triethanolamine in the flask. A 1:1 molar ratio is used.[\[10\]](#)
 - Add a small amount of water (e.g., 3 mL) to help dissolve the reactants.[\[10\]](#)

- Equip the flask with a short path distillation apparatus.[\[10\]](#)
- Heat the mixture to 120°C and continue heating until no more water condenses in the distillation apparatus.[\[10\]](#)
- The isolated product can be further purified by recrystallization from acetonitrile.[\[10\]](#)

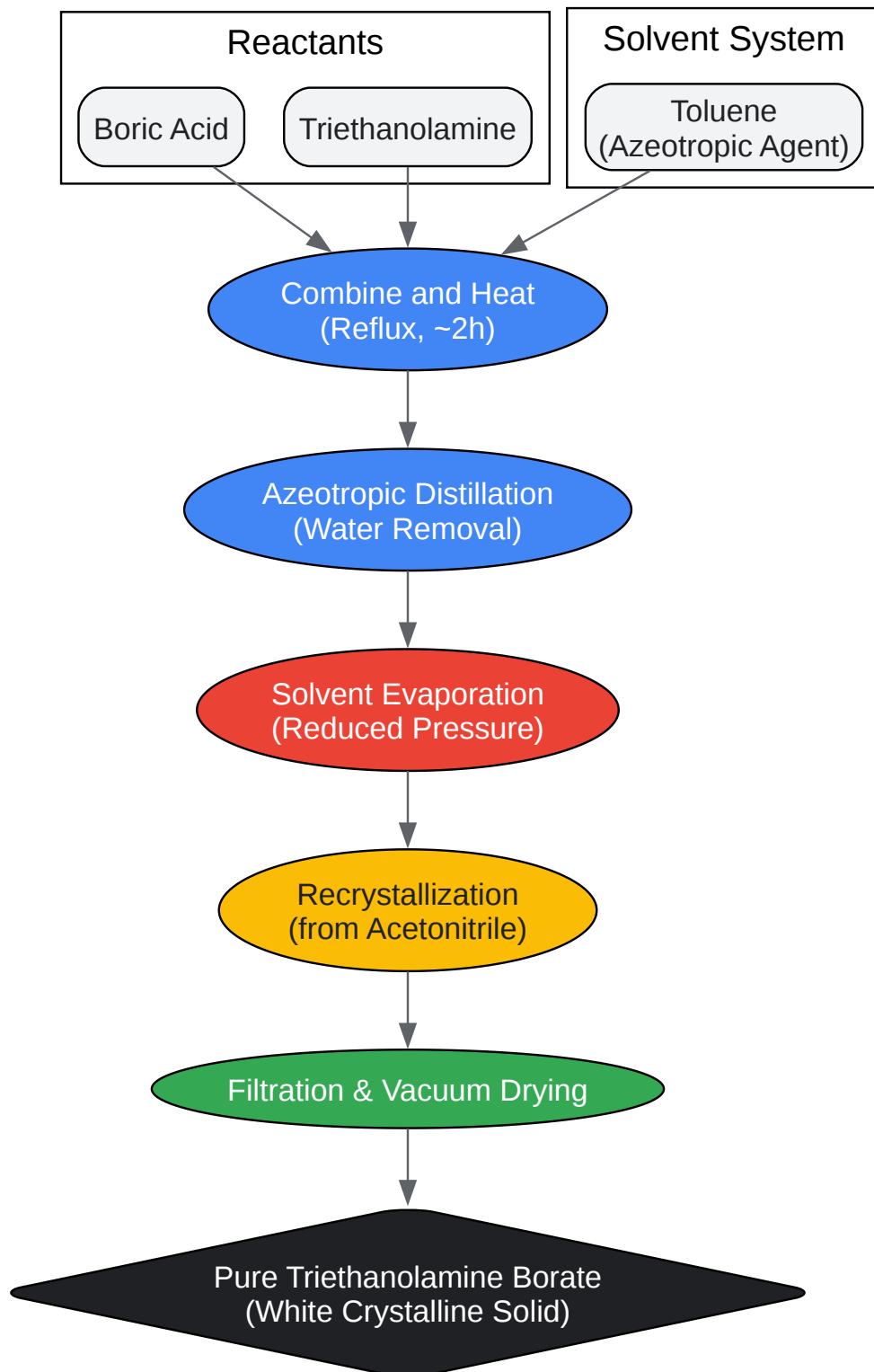
Optimized Reaction Conditions

Research has been conducted to determine the most effective conditions for the azeotropic distillation method to maximize yield.[\[2\]](#)

Parameter	Optimal Condition	Resulting Yield
Reactant Mole Ratio (Boric Acid:Triethanolamine)	1:1	82.46% [2]
Water-Carrying Agent	Toluene (25 ml)	82.46% [2]
Reaction Time	2 hours	82.46% [2]

Synthesis Workflow

Synthesis Workflow for Triethanolamine Borate

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Caption: General workflow for the synthesis of **triethanolamine borate** via azeotropic distillation.

Characterization of Triethanolamine Borate

Once synthesized, the product's identity, purity, and structural properties are confirmed using a variety of analytical techniques.^[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary tool for elucidating the molecular structure of **triethanolamine borate**. ¹H NMR confirms the proton environment, ¹³C NMR identifies the carbon framework, and ¹¹B NMR is particularly useful for studying the coordination at the boron center.^{[10][11]}

- Experimental Protocol (General):
 - Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).^{[10][12]}
 - Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).^[10]
 - Process the data to determine chemical shifts (δ), coupling constants (J), and peak integrations.
- Quantitative Data:

Nucleus	Solvent	Chemical Shift (δ) in ppm	Assignment
^1H NMR	CDCl_3	3.65 (triplet, $J=5.5$ Hz, 6H)	-O-CH ₂ -[10]
		3.04 (triplet, $J=5.5$ Hz, 6H)	-N-CH ₂ -[10]
^{13}C NMR	CDCl_3	62.1	-O-CH ₂ -[10]
		59.3	-N-CH ₂ -[10]
^{11}B NMR	CDCl_3	-4.6	TEA-B Complex[11] [12][13]
D_2O	-5.8	TEA-B Complex[11] [12][13]	

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum provides a characteristic fingerprint for the compound.

- Experimental Protocol (ATR):
 - Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum over a typical range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
 - Identify the characteristic absorption bands corresponding to specific molecular vibrations.
- Quantitative Data:

Wavenumber (cm ⁻¹)	Assignment
2988, 2853	C-H stretching vibrations[10]
1469	C-H bending vibrations
1258	C-N stretching
1160, 1115, 1063, 1026	C-O and B-O stretching vibrations[10]
1001, 933	B-O stretching
730	N → B coordination bond related vibration

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, melting point, and decomposition profile of the compound.[2][3]

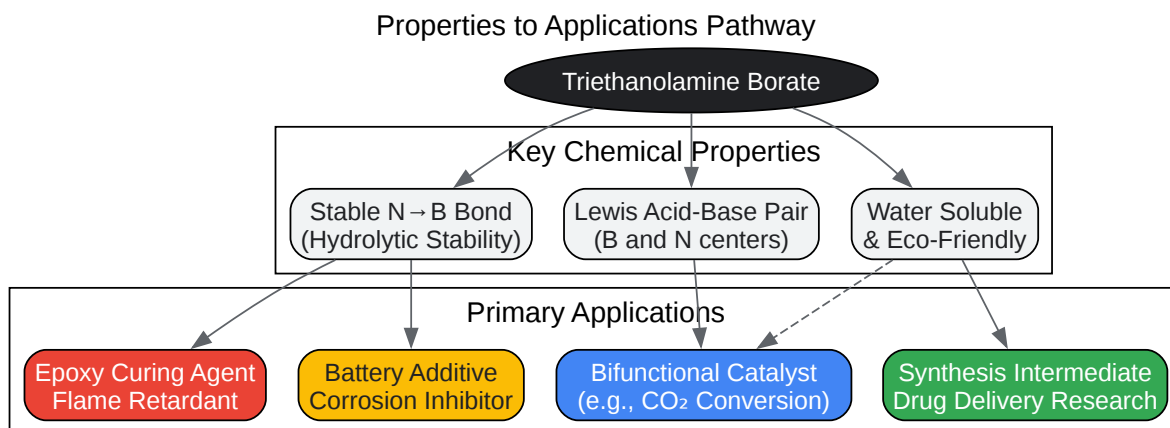
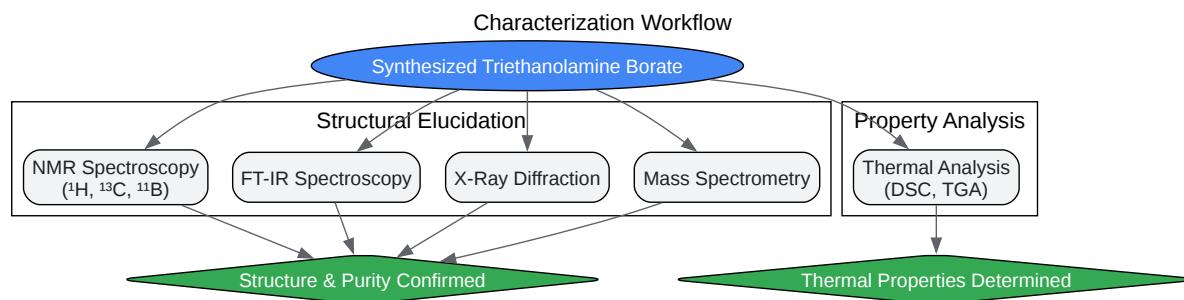
- Experimental Protocol (General):
 - Place a small, accurately weighed sample (typically 10-20 mg) into a crucible (e.g., platinum or alumina).[14][15]
 - Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 3.5-10 °C/min).[14][15]
 - For TGA, record the change in mass as a function of temperature.[16]
 - For DSC, measure the heat flow into or out of the sample relative to a reference as a function of temperature.[16]
- Quantitative Data:

Analysis	Observation	Temperature (°C)
Melting Point	Literature value	235-237 °C[1]
DSC	Endothermic Peak (Melting)	~236 °C[2]
DSC	Endothermic Peak (Decomposition)	Detected at higher temperatures[2]
TGA	Onset of Decomposition	Varies with conditions

Other Characterization Techniques

- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (156.98 g/mol).[1][3]
- X-ray Diffraction (XRD): Can be employed to study the crystal structure and confirm the crystalline nature of the synthesized solid.[3][17]

Characterization Workflow



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